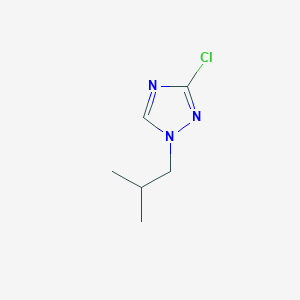
3-Chloro-1-isobutyl-1H-1,2,4-triazole
Overview
Description
“3-Chloro-1-isobutyl-1H-1,2,4-triazole” is a chemical compound with the molecular formula C6H10ClN3 . It belongs to the class of compounds known as 1,2,4-triazoles, which are nitrogen-containing heterocyclic compounds . These compounds are known for their wide range of biological applications and are used as a basic nucleus of different heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered triazole ring with three nitrogen atoms, one chlorine atom, and an isobutyl group . The presence of the triazole ring allows the compound to accommodate a broad range of substituents, paving the way for the construction of diverse novel bioactive molecules .
Scientific Research Applications
Synthesis and Structure of Metal Complexes
Research on 3,5-dibutyl-1H-1,2,4-triazole derivatives, including isobutyl variations, has led to the synthesis and structural characterization of their binary silver complexes. These complexes exhibit diverse structures with unique topologies and coordination modes, demonstrating the influence of ligand isomerism in metal complexes (Yang, Duan, Shi, & Raptis, 2012).
Triazole Derivatives in Various Applications
1H-1,2,4-Triazole derivatives have been explored for their diverse biological activities. These compounds have shown potential in a range of applications, including anti-inflammatory, antimicrobial, and anticancer properties. The review highlights the need for new, efficient preparations of these triazoles, considering green chemistry and sustainability (Ferreira, da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013).
Intermolecular Interactions and Properties
A study on 1,2,4-triazole derivatives, including chloro variants, has analyzed their intermolecular interactions. The research synthesizes biologically active derivatives and characterizes them through various techniques. This study offers insights into the nature and energetics of these interactions, which are crucial for understanding their properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Inhibition of Plant Growth and Chlorophyll Synthesis
Research conducted in the early 1960s on 3-amino-1,2,4-triazole revealed its impact on inhibiting growth and chlorophyll synthesis in plants. This study shows the chemical's influence on plant development and pigment content, offering insights into its potential application in plant biology and agriculture (Wolf, 1962).
Adsorption on Metal Surfaces and Corrosion Inhibition
The study of 4H-1,2,4-triazole derivatives, including their adsorption on metal surfaces, is significant in corrosion inhibition. These derivatives show promise in protecting metals from corrosion in acidic environments, contributing to material science and industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Properties
IUPAC Name |
3-chloro-1-(2-methylpropyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFNZHQOZGRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















